molecular formula C13H11NO2 B1326244 6-(3-Methylphenyl)nicotinic acid CAS No. 887976-22-9

6-(3-Methylphenyl)nicotinic acid

Cat. No.: B1326244
CAS No.: 887976-22-9
M. Wt: 213.23 g/mol
InChI Key: UMRDKPQRPNBCAY-UHFFFAOYSA-N
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Description

6-(3-Methylphenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO2. It is also known as 6-(3-methylphenyl)-3-pyridinecarboxylic acid. This compound is a derivative of nicotinic acid, where a methylphenyl group is attached to the sixth position of the pyridine ring. It is primarily used as a research chemical and has various applications in scientific studies .

Scientific Research Applications

6-(3-Methylphenyl)nicotinic acid has a wide range of applications in scientific research:

Future Directions

6-(3-Methylphenyl)nicotinic acid has recently gained attention in scientific research. A review on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine suggests potential industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(3-Methylphenyl)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. These interactions facilitate various metabolic processes, including the catabolism of carbohydrates, fats, and proteins . The compound’s ability to modulate these enzymes’ activity underscores its importance in maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the levels of NAD and NADP within cells, thereby impacting energy metabolism and redox balance . Additionally, the compound can modulate the activity of enzymes involved in DNA repair and calcium mobilization, further highlighting its role in cellular function . These effects are crucial for understanding how this compound can be utilized in therapeutic settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, influencing their activity and stability. For instance, the compound can act as a ligand for nicotinic acid receptors, modulating their function and downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, thereby altering gene expression and cellular responses . These molecular interactions are key to understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under physiological conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important for designing experiments and therapeutic protocols involving this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding adverse outcomes in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide nucleotide adenylyltransferase (NMNAT), which are involved in the synthesis and salvage of NAD . These interactions influence metabolic flux and the levels of key metabolites, highlighting the compound’s role in maintaining metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed in the small intestine and distributed to various tissues via the bloodstream . Within cells, it can be transported by nicotinic acid transporters and localized to specific compartments, influencing its accumulation and activity . These distribution patterns are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized to the mitochondria and nucleus, where it participates in metabolic and regulatory processes . Targeting signals and post-translational modifications can direct the compound to these compartments, enhancing its efficacy in modulating cellular functions . Understanding these localization patterns is crucial for optimizing the compound’s therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(3-Methylphenyl)nicotinic acid can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylbenzyl chloride with nicotinic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives, including this compound, are often produced through the oxidation of 3-methylpyridine using nitric acid. This method is efficient and yields high purity products. it also generates nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.

    3-Methylpyridine: A precursor in the synthesis of nicotinic acid derivatives.

    6-Methylpyridine-3-carboxylic Acid: Another derivative with similar structural features.

Uniqueness

6-(3-Methylphenyl)nicotinic acid is unique due to the presence of the methylphenyl group, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

6-(3-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)12-6-5-11(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRDKPQRPNBCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647029
Record name 6-(3-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-22-9
Record name 6-(3-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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